3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole
Description
3-((2-Chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole is a synthetically derived indole derivative featuring two distinct benzyl substituents: a 2-chlorobenzylthio group at position 3 and a 2,5-dimethylbenzyl group at position 1 of the indole scaffold. The chlorine atom and methyl groups on the benzyl moieties likely influence its electronic and steric properties, impacting solubility, metabolic stability, and binding affinity .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-1-[(2,5-dimethylphenyl)methyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNS/c1-17-11-12-18(2)20(13-17)14-26-15-24(21-8-4-6-10-23(21)26)27-16-19-7-3-5-9-22(19)25/h3-13,15H,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTCMELNVZUEGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Preparation
The indole scaffold is synthesized via Fischer indole synthesis or modified Madelung cyclization. For example, 1H-indole is prepared by cyclizing phenylhydrazine with carbonyl compounds under acidic conditions. Recent protocols favor catalytic systems, such as p-toluenesulfonic acid (p-TSA) in acetonitrile, to enhance regioselectivity and reduce side reactions.
Thioether Linkage Formation
The introduction of the (2-chlorobenzyl)thio group at the C3 position involves nucleophilic substitution. A representative procedure involves reacting 3-mercapto-1H-indole with 2-chlorobenzyl chloride in dimethylformamide (DMF) under inert atmosphere:
$$
\text{3-Mercapto-1H-indole + 2-Chlorobenzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 80^\circ\text{C}} \text{3-((2-Chlorobenzyl)thio)-1H-indole}
$$
This step achieves yields of 65–78% when catalyzed by potassium carbonate and monitored via thin-layer chromatography (TLC). Side reactions, such as over-alkylation, are mitigated by controlling stoichiometry (1:1.2 molar ratio of thiol to alkylating agent).
N-Alkylation with 2,5-Dimethylbenzyl Group
The final step involves N-alkylation of the indole nitrogen with 2,5-dimethylbenzyl bromide . Employing sodium hydride (NaH) as a base in tetrahydrofuran (THF) at reflux (66°C) facilitates deprotonation and subsequent alkylation:
$$
\text{3-((2-Chlorobenzyl)thio)-1H-indole + 2,5-Dimethylbenzyl bromide} \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$
Optimization studies indicate that anhydrous conditions and slow addition of the alkylating agent improve yields to 70–85% .
Catalytic and Solvent Systems
Lewis Acid Catalysis
Industrial-scale production often utilizes aluminum oxide (Al$$2$$O$$3$$) or zinc chloride (ZnCl$$2$$) to accelerate thioether formation. For instance, Al$$2$$O$$_3$$ in toluene at 110°C reduces reaction time by 40% compared to non-catalyzed conditions.
Solvent Optimization
Polar aprotic solvents like DMF and THF are preferred for their ability to stabilize intermediates. However, green chemistry approaches advocate for ethyl acetate or 2-methyltetrahydrofuran to reduce environmental impact.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for three established protocols:
Microwave-assisted synthesis emerges as a high-efficiency alternative, achieving 85% yield in 30 minutes by enhancing reaction kinetics.
Mechanistic Insights and Side Reactions
Thioamidation Competing Pathways
During thioether formation, traces of elemental sulfur or residual hydrosulfide ions may lead to undesired thioamidation , particularly in the presence of aldehydes. For example, prolonged heating of 3-mercaptoindole with 2-chlorobenzyl chloride in DMF generates N,N-dimethylindole-3-carbothioamide as a byproduct (21% yield). Mitigation strategies include:
- Inert atmosphere (argon or nitrogen) to suppress oxidation.
- Low-temperature quenching with aqueous NaHCO$$_3$$ to terminate reactions promptly.
N-Alkylation Regioselectivity
Competing alkylation at the C2 position is minimized by steric hindrance from the C3 thioether group. Nuclear magnetic resonance (NMR) studies confirm >95% regioselectivity for N-alkylation under optimized conditions.
Industrial Scalability and Process Economics
Continuous Flow Synthesis
Recent advances employ continuous flow reactors to enhance throughput. A pilot-scale setup using 20 wt% H$$2$$SO$$4$$ in CH$$3$$OD/D$$2$$O achieves 97% deuteration efficiency for related indoles, demonstrating scalability.
Cost-Benefit Analysis
- Raw Material Costs : 2-Chlorobenzyl chloride ($12.50/mol) and 2,5-dimethylbenzyl bromide ($18.20/mol) dominate expenses.
- Catalyst Recycling : Al$$2$$O$$3$$ and ZnCl$$_2$$ are recoverable via filtration, reducing costs by 15–20%.
Emerging Methodologies
Photocatalytic C–S Bond Formation
Preliminary studies using iridium-based photocatalysts (e.g., Ir(ppy)$$_3$$) under blue LED light enable C–S coupling at room temperature, though yields remain suboptimal (45–50%).
Biocatalytic Approaches
Engineered cytochrome P450 enzymes have demonstrated activity in indole functionalization, offering a sustainable route with 65% conversion efficiency .
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole involves regioselective functionalization of the indole core. Key steps include:
-
N-Alkylation : Introduction of the 2,5-dimethylbenzyl group at the indole’s N1 position via alkylation using 2,5-dimethylbenzyl bromide under basic conditions (e.g., NaH/DMF) .
-
Thioether Formation : Sulfenylation at the C3 position via nucleophilic substitution between a preformed indole-3-thiolate and 2-chlorobenzyl chloride. Iodine catalysis (10–20 mol%) enhances electrophilic reactivity, facilitating regioselectivity .
Table 1: Representative Reaction Conditions for Thioether Formation
| Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Chlorobenzyl chloride | I₂ (10%) | DMSO | 70 | 76–85 | |
| Indole-3-thiol | – | DMF | RT | 65 |
Electrophilic Substitution Reactivity
The electron-rich indole core allows for electrophilic substitution, though steric hindrance from the 1- and 3-substituents limits reactivity at positions 2, 4–7. Reported reactions include:
-
Halogenation : Iodination at the C5 position using N-iodosuccinimide (NIS) in acetic acid .
-
Nitration : Limited success due to steric bulk, requiring directing groups or harsher conditions (e.g., HNO₃/H₂SO₄) .
Oxidation of the Thioether Group
The thioether moiety undergoes oxidation to sulfoxides or sulfones under controlled conditions:
-
Sulfoxide Formation : Using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C.
-
Sulfone Formation : Prolonged oxidation with H₂O₂/AcOH at 50°C .
2-Chlorobenzyl Group
-
Nucleophilic Aromatic Substitution : The chlorine atom can be displaced by strong nucleophiles (e.g., -NH₂, -OCH₃) under Cu catalysis .
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄/K₂CO₃ .
2,5-Dimethylbenzyl Group
-
Methyl Group Oxidation : Selective oxidation to carboxylic acids using KMnO₄/H₂SO₄.
Mechanistic Insights
-
Radical Pathways : Iodine-mediated reactions involve thiyl radical intermediates (e.g., ArS- ), confirmed via inhibition studies with TEMPO .
-
Electrophilic Aromatic Substitution : DFT calculations suggest transition states stabilized by π-stacking with the indole ring .
Table 2: Mechanistic Probes for Sulfenylation
Stability and Degradation
Scientific Research Applications
3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole is a complex organic compound belonging to the indole family. It features an indole ring, a bicyclic structure with a benzene ring fused to a nitrogen-containing pyrrole ring, and a thioether group with aromatic substituents. The presence of the thioether (sulfur-containing) moiety enhances its chemical properties.
Scientific Research Applications
The applications of this compound are primarily in medicinal chemistry and pharmacology. Its potential as a therapeutic agent makes it valuable in drug development, particularly in designing new antimicrobial or anticancer drugs. Its unique structure may allow for further modifications leading to derivatives with enhanced biological activities.
Drug Development Indole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Compounds similar to this compound have demonstrated significant biological effects due to their ability to interact with various biological targets. Some indole-based compounds have shown efficacy in inhibiting enzymes involved in inflammatory pathways and cytotoxicity against cancer cell lines.
Interaction and Binding Affinity Studies Interaction studies involving this compound typically focus on its binding affinity to various biological targets such as enzymes or receptors. These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy in therapeutic applications and may include molecular docking studies and in vitro assays to evaluate its pharmacological profile.
Structural Similarity and Activity Several compounds share structural similarities with this compound.
- 3-((4-bromophenyl)thio)-1H-indole Exhibits potent anti-HIV activity and is synthesized via oxidative coupling reactions.
- Indomethacin An anti-inflammatory drug derived from indole, showcases how modifications can enhance pharmacological properties.
- 6-methoxy-1H-indole-3-carbaldehyde Contains methoxy and aldehyde substituents and is used in synthesizing other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites.
Modulating Signal Transduction Pathways: Affecting the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole with structurally related indole derivatives documented in recent chemical databases (e.g., ChemDiv’s catalog). Below is a detailed analysis:
Table 1: Structural and Functional Group Comparison
*Molecular weights are approximate and based on structural calculations.
Key Observations
Substituent Effects on Reactivity: The thioether group in the target compound distinguishes it from analogs like 1-(2,5-dimethylbenzyl)-1H-indole-3-carbaldehyde (SY095952), which features a polar aldehyde group. Thioethers are less electrophilic than aldehydes but may enhance lipophilicity and membrane permeability .
Steric and Electronic Profiles: The 2,5-dimethylbenzyl group at position 1 introduces steric hindrance, which could limit rotational freedom and influence binding to biological targets. This contrasts with smaller substituents like methoxy (e.g., 1-(2-methoxybenzyl)-1H-indole-3-carbaldehyde), which may allow greater conformational flexibility . Chlorine’s electronegativity may enhance intermolecular interactions (e.g., halogen bonding) compared to non-halogenated analogs.
The thioether group in the target compound may modulate selectivity for sulfur-containing enzyme active sites .
Research Findings and Limitations
- Synthetic Accessibility : The compound’s synthesis likely involves nucleophilic substitution (for the thioether) and alkylation steps, similar to methods used for SY095952 . However, the inclusion of a chlorine atom may require stringent control of reaction conditions to avoid side reactions.
- Data Gaps: No peer-reviewed studies specifically addressing this compound’s biological or physicochemical properties were identified. Comparisons rely on extrapolation from structural analogs and theoretical calculations.
Biological Activity
3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. This compound features a unique structure that includes a thioether group and multiple aromatic substituents, making it an interesting subject for medicinal chemistry and pharmacological research. Its potential therapeutic applications primarily focus on antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C24H22ClNS, with a molecular weight of 391.96 g/mol. The compound's structure can be visualized as follows:
- Indole Core : A bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
- Thioether Group : The presence of the sulfur atom in the thioether moiety enhances the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The compound has been studied for its binding affinity to various enzymes and receptors, which is crucial for understanding its mechanism of action.
- Signal Transduction Modulation : It may modulate key signaling pathways involved in cell growth, differentiation, and apoptosis.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| TK-10 | 15.0 | Induction of apoptosis |
| HT-29 | 12.0 | Cell cycle arrest |
| MCF-7 | 18.5 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell proliferation by interfering with cell cycle regulation.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several pathogens. In vitro assays have reported the following minimum inhibitory concentrations (MIC):
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound could be developed as a potential antimicrobial agent.
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on human cancer cell lines revealed significant cytotoxicity. The study utilized flow cytometry to analyze cell apoptosis rates, demonstrating that treatment with this compound led to a marked increase in apoptotic cells compared to control groups.
Case Study 2: Antimicrobial Activity
In another investigation focusing on its antimicrobial properties, researchers evaluated the effectiveness of the compound against biofilm-forming bacteria. The results showed that it significantly reduced biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 3-((2-chlorobenzyl)thio)-1-(2,5-dimethylbenzyl)-1H-indole?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a reflux procedure using sodium acetate in acetic acid (20–100 mL solvent per 0.01–0.1 mol substrate) is effective for thioether bond formation. Substituted benzyl halides (e.g., 2-chlorobenzyl chloride) react with thiol-containing intermediates under reflux (2.5–5 hours), followed by purification via flash chromatography (e.g., cyclohexane/EtOAc gradients) and recrystallization (DMF/acetic acid mixtures) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and / NMR to verify substituent positions. For instance, NMR peaks at δ 4.12–4.25 ppm (s, 2H) confirm benzyl-CH groups, while aromatic protons appear between δ 6.93–8.01 ppm. HRMS data (e.g., m/z 242.0731 for CHClN) should align with theoretical values .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer : Prioritize tubulin polymerization inhibition assays (IC determination) and cytotoxicity profiling against cancer cell lines (e.g., HeLa, NCI/ADR-RES). Use concentrations ranging from 10 nM to 50 μM. For multidrug-resistant cells, compare activity with P-glycoprotein inhibitors (e.g., verapamil) to assess resistance mechanisms .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 2-chlorobenzyl vs. 3,4,5-trimethoxyphenyl) impact tubulin binding affinity?
- Methodological Answer : Perform molecular docking studies using β-tubulin crystal structures (PDB: 1SA0). Compare binding energies of 2-chlorobenzyl derivatives with analogs bearing electron-donating groups (e.g., methoxy). Validate computationally predicted interactions via competitive binding assays with colchicine or combretastatin-A4 .
Q. What strategies mitigate off-target effects on non-cancerous cells?
- Methodological Answer : Conduct selectivity assays using primary human fibroblasts or peripheral blood mononuclear cells (PBMCs). Optimize substituents (e.g., halogen position) to enhance cancer cell specificity. For example, 6,7-dichloro-substituted indoles show >100-fold selectivity for cancer cells over PBMCs at IC < 50 nM .
Q. How can researchers resolve contradictions in activity data between cell lines?
- Methodological Answer : Use multi-omics approaches (transcriptomics/proteomics) to identify differential expression of drug targets (e.g., Hedgehog pathway components). For instance, NIH3T3 Shh-Light II cells with activated Hedgehog signaling may exhibit higher sensitivity (IC 38 nM) compared to non-activated lines .
Q. What in vivo models are suitable for pharmacokinetic and efficacy studies?
- Methodological Answer : Use xenograft models (e.g., HeLa tumors in nude mice) with oral or intraperitoneal dosing (1–10 mg/kg). Monitor plasma half-life via LC-MS and tumor volume reduction. For blood-brain barrier penetration studies, employ glioblastoma models and quantify brain-to-plasma ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
